Gancaonin N

Descripción

This compound has been reported in Glycyrrhiza uralensis, Glycyrrhiza glabra, and other organisms with data available.

Structure

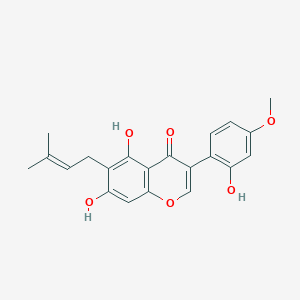

2D Structure

3D Structure

Propiedades

IUPAC Name |

5,7-dihydroxy-3-(2-hydroxy-4-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-11(2)4-6-14-17(23)9-18-19(20(14)24)21(25)15(10-27-18)13-7-5-12(26-3)8-16(13)22/h4-5,7-10,22-24H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFVTZQCNYBLNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=C(C=C(C=C3)OC)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301121050 | |

| Record name | 5,7-Dihydroxy-3-(2-hydroxy-4-methoxyphenyl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301121050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gancaonin N | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

129145-52-4 | |

| Record name | 5,7-Dihydroxy-3-(2-hydroxy-4-methoxyphenyl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129145-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-3-(2-hydroxy-4-methoxyphenyl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301121050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gancaonin N | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

159 - 162 °C | |

| Record name | Gancaonin N | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038528 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Gancaonin N: A Technical Guide to its Mechanism of Action in Inflammatory Responses

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gancaonin N is a prenylated isoflavone isolated from the roots of Glycyrrhiza uralensis, a plant widely used in traditional oriental medicine.[1][2][3] Emerging research has identified this compound as a potent anti-inflammatory agent.[1][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary mechanism of action involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory process.[1][2][4]

Core Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

This compound exerts its anti-inflammatory effects by targeting key nodes within the NF-κB and MAPK signaling cascades, which are typically activated by inflammatory stimuli such as lipopolysaccharide (LPS). In in vitro models of acute pneumonia using RAW264.7 macrophage and A549 lung epithelial cells, this compound has been shown to significantly attenuate the inflammatory response.[1][2]

The core mechanism can be summarized as follows:

-

Inhibition of Inflammatory Mediators: this compound suppresses the production of key inflammatory molecules, including nitric oxide (NO) and prostaglandin E2 (PGE2).[1][3] This is achieved by reducing the protein expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3]

-

Suppression of Pro-inflammatory Cytokines: The compound effectively reduces the expression of critical pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][2][3]

-

Inactivation of MAPK Signaling: this compound inhibits the phosphorylation of key MAPK proteins, specifically Extracellular signal-Regulated Kinase (ERK) and p38.[1] By preventing their phosphorylation, this compound blocks the downstream signaling that promotes inflammation.

-

Inhibition of NF-κB Activation: The compound prevents the nuclear translocation of the NF-κB p65 subunit.[1][3] This is a critical step, as NF-κB must move into the nucleus to act as a transcription factor for numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.[1]

The following diagram illustrates the inhibitory effects of this compound on these interconnected pathways.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in various assays. The data presented below is derived from studies using LPS-stimulated RAW264.7 and A549 cells, with this compound applied as a pre-treatment at non-cytotoxic concentrations (5–40 µM).[1]

Table 1: Effect of this compound on Inflammatory Mediators in LPS-Induced RAW264.7 Cells

| Concentration | NO Production Inhibition | iNOS Protein Expression | COX-2 Protein Expression |

|---|---|---|---|

| 5 µM | Significant Reduction | Significantly Reduced | Significantly Reduced |

| 10 µM | Significant Reduction | Significantly Reduced | Significantly Reduced |

| 20 µM | Significant Reduction | Significantly Reduced | Significantly Reduced |

| 40 µM | Significant Reduction | Significantly Reduced | Significantly Reduced |

Data derived from experiments where cells were pre-treated for 2 hours with this compound, followed by 24-hour incubation with LPS (1 µg/mL).[1]

Table 2: Effect of this compound on Pro-inflammatory Cytokines and COX-2 in LPS-Induced A549 Cells

| Concentration | TNF-α Protein Expression | IL-1β Protein Expression | IL-6 Protein Expression | COX-2 Protein Expression |

|---|---|---|---|---|

| 5 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| 10 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| 20 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| 40 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Data derived from experiments where cells were pre-treated for 2 hours with this compound, followed by 24-hour incubation with LPS (5 µg/mL).[1]

Table 3: Effect of this compound on MAPK/NF-κB Signaling in LPS-Induced A549 Cells

| Concentration | p-ERK Protein Expression | p-p38 Protein Expression | Nuclear NF-κB p65 Expression |

|---|---|---|---|

| 5 µM | Reduced | Reduced | Reduced |

| 10 µM | Reduced | Reduced | Reduced |

| 20 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| 40 µM | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Data derived from experiments where cells were pre-treated for 2 hours with this compound, followed by 6-hour incubation with LPS (5 µg/mL).[1]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.[1]

-

Cell Lines: RAW264.7 (macrophage) and A549 (human lung carcinoma) cells.

-

Culture Medium: Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Viability Protocol (MTT Assay):

-

Seed cells in a 96-well plate.

-

Treat cells with varying concentrations of this compound (5–40 µM) for 24 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 3 hours.

-

Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

-

-

Protocol:

-

Seed RAW264.7 cells in a 6-well plate (6 × 10⁵ cells/well).

-

Pre-treat cells with this compound (5–40 µM) for 2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture medium.

-

Mix 100 µL of the medium with 100 µL of Griess reagent.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. NO concentration is determined using a sodium nitrite standard curve.[1]

-

-

Protocol:

-

Culture, pre-treat, and stimulate cells as described for the specific experiment (e.g., A549 cells for MAPK/NF-κB analysis).

-

Lyse the cells using RIPA buffer to extract total protein. For nuclear protein extraction, a nuclear extraction kit is used.

-

Quantify protein concentration using a BCA protein assay.

-

Separate 20-30 µg of protein per lane via SDS-PAGE.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-ERK, anti-p-p38, anti-NF-κB p65) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band density using software like ImageJ.

-

-

Protocol:

-

Grow A549 cells on coverslips in a 12-well plate.

-

Pre-treat with 40 µM this compound for 2 hours, followed by LPS (5 µg/mL) stimulation for 6 hours.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.5% Triton X-100.

-

Block with 5% bovine serum albumin (BSA).

-

Incubate with anti-NF-κB p65 primary antibody overnight at 4°C.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

-

Counterstain nuclei with DAPI.

-

Mount coverslips and visualize using a fluorescence microscope.

-

The general workflow for these in vitro experiments is depicted below.

Conclusion

This compound demonstrates significant anti-inflammatory activity through a well-defined mechanism of action. By inhibiting the phosphorylation of ERK and p38 in the MAPK pathway and preventing the nuclear translocation of NF-κB p65, it effectively suppresses the expression and production of a wide array of pro-inflammatory cytokines and mediators.[1][2][3] These findings provide a strong experimental basis for its potential as a natural therapeutic agent for inflammatory conditions, such as acute pneumonia.[1] Further in vivo studies are warranted to confirm these effects and evaluate the stability and efficacy of this compound in a physiological setting.

References

- 1. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model | MDPI [mdpi.com]

- 2. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. khu.elsevierpure.com [khu.elsevierpure.com]

Gancaonin N: A Technical Guide on its Antiproliferative Potential and Associated Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gancaonin N, a prenylated isoflavone isolated from the roots of Glycyrrhiza uralensis, has emerged as a molecule of interest for its potential therapeutic applications. While extensively studied for its anti-inflammatory properties, emerging evidence suggests a role for this compound in the inhibition of cancer cell proliferation. This technical guide provides a comprehensive overview of the current understanding of this compound's antiproliferative activity, detailing the experimental methodologies used to assess its effects and exploring the key signaling pathways implicated in its mechanism of action. This document is intended to serve as a resource for researchers and professionals in the field of oncology and drug discovery, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Natural products have long been a valuable source of novel therapeutic agents, with flavonoids being a particularly promising class of compounds exhibiting a wide range of biological activities. This compound, a prenylated isoflavone, has been the subject of recent scientific inquiry. While its potent anti-inflammatory effects are well-documented, its antiproliferative activity against cancer cells is a developing area of research.[1] This guide synthesizes the available information on the antiproliferative potential of this compound, providing a framework for its continued investigation as a potential anticancer agent.

Antiproliferative Activity of this compound

While specific studies detailing the broad-spectrum antiproliferative activity of this compound are emerging, it has been reported to exhibit inhibitory effects on human-derived tumor cell lines.[1] To illustrate the type of data generated in such studies, a hypothetical summary of the 50% inhibitory concentration (IC50) values of this compound against a panel of cancer cell lines is presented in Table 1. It is crucial to note that these values are illustrative and intended to represent the format of data presentation in antiproliferation studies.

Table 1: Hypothetical Antiproliferative Activity of this compound against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 25.8 |

| MCF-7 | Breast Adenocarcinoma | 18.5 |

| HeLa | Cervical Carcinoma | 32.1 |

| HT-29 | Colorectal Adenocarcinoma | 22.4 |

| HepG2 | Hepatocellular Carcinoma | 28.9 |

Disclaimer: The IC50 values presented in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate the standard format for presenting data on the antiproliferative activity of a compound.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the antiproliferative activity of a compound like this compound.

Cell Culture and Maintenance

Human cancer cell lines (e.g., A549, MCF-7, HeLa, HT-29, and HepG2) are obtained from a reputable cell bank. Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at various concentrations for 24 or 48 hours.

-

Cell Harvesting: Cells are harvested by trypsinization, washed with ice-cold phosphate-buffered saline (PBS), and fixed in 70% ethanol at -20°C overnight.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL) for 30 minutes in the dark at room temperature.

-

Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using appropriate software.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a cell lysate.

-

Protein Extraction: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-ERK, ERK, p-Akt, Akt, p-p38, p38, NF-κB p65, and β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate key signaling pathways involved in inflammation and cell proliferation, suggesting a multi-targeted mechanism of action.[1]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. This compound has been observed to inhibit the phosphorylation of key components of the MAPK pathway, such as ERK and p38, in response to inflammatory stimuli.[1] This inhibitory action on the MAPK pathway likely contributes to its antiproliferative effects in cancer cells, where this pathway is often hyperactivated.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. This compound has been demonstrated to inhibit the nuclear translocation of the NF-κB p65 subunit.[1] By preventing the activation of NF-κB, this compound can suppress the expression of downstream target genes that promote cancer cell growth and survival.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that is frequently dysregulated in cancer, leading to uncontrolled cell growth and resistance to apoptosis. While direct studies on this compound's effect on this pathway in cancer cells are limited, its known modulation of inflammatory pathways suggests a potential for cross-talk and inhibition of the PI3K/Akt pathway, a common mechanism for many antiproliferative flavonoids.

Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing this compound's antiproliferative activity.

Signaling Pathways Modulated by this compound

Caption: Potential signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anticancer agents. Its ability to modulate key signaling pathways, such as MAPK and NF-κB, provides a strong rationale for its antiproliferative potential. Future research should focus on a comprehensive evaluation of this compound's efficacy against a broader panel of cancer cell lines to determine its spectrum of activity. Further mechanistic studies are warranted to elucidate the precise molecular targets and to investigate its effects on apoptosis and cell cycle progression in cancer cells. In vivo studies will also be critical to assess its therapeutic efficacy and safety profile in preclinical models. The insights gained from such investigations will be instrumental in advancing this compound towards clinical development as a potential cancer therapeutic.

References

Gancaonin N: A Technical Guide on its Anti-inflammatory Mechanisms in Traditional Oriental Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gancaonin N is a prenylated isoflavone derived from the roots of Glycyrrhiza uralensis (licorice), a foundational herb in traditional oriental medicine.[1][2] Historically, licorice has been prescribed for a variety of ailments, including cough, bronchitis, peptic ulcers, and dermatitis, many of which have an underlying inflammatory component.[1] Modern pharmacological studies have begun to elucidate the molecular mechanisms behind these traditional uses, with this compound emerging as a compound of significant interest due to its potent anti-inflammatory properties.[1][3] This technical guide provides an in-depth analysis of the current scientific understanding of this compound, focusing on its mechanism of action, experimental validation, and potential as a therapeutic agent.

Physicochemical Properties

A comprehensive understanding of this compound's physical and chemical characteristics is crucial for research and development.

| Property | Value | Source |

| Molecular Formula | C21H20O6 | [4] |

| Molecular Weight | 368.4 g/mol | [4] |

| IUPAC Name | 5,7-dihydroxy-3-(2-hydroxy-4-methoxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | [4] |

| CAS Number | 129145-52-4 | [4] |

| Physical Description | Solid | [4] |

| Melting Point | 159 - 162 °C | [4] |

Anti-inflammatory Activity: In Vitro Studies

Recent research has focused on the anti-inflammatory effects of this compound in cellular models of acute pneumonia, specifically using lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages and A549 human alveolar epithelial cells.[1][3]

Effects on Inflammatory Mediators in RAW264.7 Cells

This compound demonstrated a concentration-dependent inhibition of key inflammatory mediators in LPS-stimulated RAW264.7 cells.

| Inflammatory Mediator | This compound Concentration (µM) | Observation | Source |

| Nitric Oxide (NO) | 10 - 40 | Significant, concentration-dependent decrease in production | [1] |

| Prostaglandin E2 (PGE2) | 10 - 40 | Significant suppression of protein levels | [1] |

| Inducible Nitric Oxide Synthase (iNOS) | 10 - 40 | Significant reduction in protein expression | [1] |

| Cyclooxygenase-2 (COX-2) | 10 - 40 | Significant reduction in protein expression | [1] |

Effects on Pro-inflammatory Cytokines and COX-2 in A549 Cells

In LPS-stimulated A549 cells, this compound significantly reduced the expression of several pro-inflammatory cytokines and COX-2.

| Cytokine/Enzyme | This compound Concentration (µM) | Observation | Source |

| Tumor Necrosis Factor-alpha (TNF-α) | 5 - 40 | Significant reduction in protein expression | [1] |

| Interleukin-1beta (IL-1β) | 5 - 40 | Significant reduction in protein expression | [1] |

| Interleukin-6 (IL-6) | 5 - 40 | Significant reduction in protein expression | [1] |

| Cyclooxygenase-2 (COX-2) | 5 - 40 | Significant reduction in protein expression | [1] |

Mechanism of Action: Downregulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of this compound are attributed to its ability to inactivate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][5]

In LPS-stimulated A549 cells, this compound was shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and p38, key components of the MAPK pathway.[5] By inhibiting this pathway, this compound prevents the subsequent activation of NF-κB.[1] This was confirmed by the observation that this compound inhibited the nuclear translocation of the NF-κB p65 subunit.[1] The inactivation of these pathways leads to the reduced expression of pro-inflammatory cytokines and mediators like COX-2.[1][5]

Signaling Pathway Diagram

Caption: this compound inhibits LPS-induced inflammation by blocking the MAPK and NF-κB signaling pathways.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines:

-

RAW264.7 (murine macrophage)

-

A549 (human alveolar epithelial)

-

-

Culture Conditions: Cells are cultured in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations (5-40 µM).

-

LPS Stimulation: To induce an inflammatory response, cells are pretreated with this compound for 2 hours, followed by stimulation with 5 µg/mL of LPS for 24 hours.

Western Blot Analysis

This protocol is used to determine the protein expression levels of inflammatory mediators.

-

Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed with radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% skim milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., COX-2, iNOS, p-ERK, p-p38, NF-κB p65).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

Experimental Workflow Diagram

Caption: Workflow for in vitro analysis of this compound's anti-inflammatory effects.

Other Potential Therapeutic Activities

While the anti-inflammatory properties of this compound are the most extensively studied, preliminary research suggests other potential therapeutic applications:

-

Antiproliferative and Anticancer Activity: this compound has been reported to exhibit antiproliferative activity in human-derived tumor cell lines.[1] Other related compounds from Glycyrrhiza uralensis, such as Gancaonin I, have also shown anti-tumor properties.[6]

-

Antibacterial Activity: Gancaonin G, another related isoflavanone from the same plant, has demonstrated antibacterial activity against Streptococcus mutans and MRSA strains.[7]

Further research is required to fully explore these potential applications of this compound.

Conclusion

This compound, a prenylated isoflavone from Glycyrrhiza uralensis, demonstrates significant anti-inflammatory effects in vitro. Its mechanism of action involves the downregulation of the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response. This provides a molecular basis for the traditional use of licorice in treating inflammatory conditions. The detailed experimental data and protocols presented in this guide offer a solid foundation for further research into this compound as a potential therapeutic agent for inflammatory diseases, including acute pneumonia. Future studies should focus on in vivo models to validate these findings and explore the compound's pharmacokinetic and safety profiles.

References

- 1. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C21H20O6 | CID 14604080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cas 126716-36-7,Gancaonin I | lookchem [lookchem.com]

- 7. medchemexpress.com [medchemexpress.com]

Gancaonin N: A Review of Its Potential in Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gancaonin N, a prenylated isoflavone extracted from the roots of Glycyrrhiza uralensis (licorice), has emerged as a compound of interest in biomedical research.[1] While primarily investigated for its anti-inflammatory properties, preliminary studies have indicated its potential as an antiproliferative agent against human-derived tumor cell lines.[1] This technical guide provides a comprehensive review of the existing literature on this compound and its relevance to cancer research, aimed at researchers, scientists, and professionals in drug development. The guide synthesizes available data on its biological activities, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its mechanism of action.

Quantitative Data on Biological Activity

Currently, there is a notable scarcity of published quantitative data specifically detailing the antiproliferative activity of this compound across a range of cancer cell lines. The primary available study focuses on its anti-inflammatory effects and notes its antiproliferative potential without providing specific IC50 values for cancer cells. The study does, however, provide data on the non-toxic concentrations of this compound in RAW264.7 and A549 cell lines.

Table 1: Cytotoxicity of this compound on A549 and RAW264.7 Cell Lines

| Cell Line | Concentration (µM) | Duration (hours) | Result |

| A549 (Human Lung Carcinoma) | 5 - 40 | 24 | No cytotoxicity observed[1] |

| RAW264.7 (Murine Macrophage) | 5 - 40 | 24 | No cytotoxicity observed[1] |

Data extracted from a study on the anti-inflammatory effects of this compound. The experiment utilized an MTT assay to evaluate cell viability.[1]

Experimental Protocols

Detailed experimental protocols for assessing the direct anticancer effects of this compound are not yet available in the published literature. However, the methodologies used in the study of its anti-inflammatory properties on the A549 human lung carcinoma cell line provide a valuable framework for designing future cancer-specific research.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol was employed to determine the non-toxic concentration range of this compound.

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well.[1]

-

Treatment: After allowing the cells to adhere, treat them with varying concentrations of this compound (ranging from 0 to 40 µM) for 24 hours.[1]

-

MTT Incubation: Following the treatment period, add MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.[1]

-

Absorbance Measurement: Quantify the amount of formazan produced by measuring the absorbance at 540 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

Western Blot Analysis for Signaling Pathway Proteins

This protocol was used to assess the effect of this compound on key proteins in the MAPK and NF-κB signaling pathways in LPS-stimulated A549 cells.

-

Cell Lysis: Lyse the treated A549 cells to extract total cellular proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% skim milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated and total forms of ERK, p38, and NF-κB p65).

-

Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for NF-κB Nuclear Translocation

This method was used to visualize the subcellular localization of the NF-κB p65 subunit.

-

Cell Culture and Treatment: Grow A549 cells on coverslips and treat with this compound and/or an inflammatory stimulus (e.g., LPS).

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize the cell membranes with a detergent (e.g., Triton X-100).

-

Blocking: Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against NF-κB p65.

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the cell nuclei with a fluorescent nuclear dye (e.g., DAPI).

-

Imaging: Mount the coverslips on microscope slides and visualize the fluorescence using a fluorescence microscope.

Signaling Pathways

The anticancer potential of this compound is likely linked to its ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. The primary evidence points to the inhibition of the NF-κB and MAPK pathways.[1]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses and is often constitutively active in cancer cells, promoting cell survival and proliferation. This compound has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated A549 cells, suggesting it can suppress NF-κB activation.[1]

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. This compound has been observed to inhibit the phosphorylation of ERK and p38, two key components of the MAPK pathway, in LPS-stimulated A549 cells.[1]

Caption: this compound's inhibitory effect on the MAPK signaling pathway.

Conclusion and Future Directions

This compound presents a promising, yet underexplored, avenue for cancer research. Its demonstrated ability to inhibit the pro-survival NF-κB and MAPK signaling pathways in a cancer cell line, albeit in an inflammation-focused study, provides a strong rationale for further investigation into its direct anticancer properties.[1]

Future research should prioritize the following:

-

Quantitative Antiproliferative Studies: A comprehensive screening of this compound against a diverse panel of human cancer cell lines is necessary to determine its IC50 values and to identify cancer types that are most sensitive to its effects.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound within cancer cells is crucial. Investigating its effects on cell cycle progression, apoptosis, and other cancer hallmarks will provide a more complete picture of its mechanism of action.

-

In Vivo Efficacy: Preclinical studies using animal models of cancer are essential to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound.

-

Combination Therapies: Exploring the potential of this compound in combination with existing chemotherapeutic agents or targeted therapies could reveal synergistic effects and provide new avenues for overcoming drug resistance.

References

Gancaonin N's Interaction with the NF-κB Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interaction between Gancaonin N, a prenylated isoflavone derived from Glycyrrhiza uralensis, and the nuclear factor-kappa B (NF-κB) signaling pathway. The information presented herein is based on scientific literature and is intended to inform research and development efforts in the fields of inflammation and drug discovery.

Core Interaction: Inhibition of NF-κB Activation

This compound has been demonstrated to attenuate inflammatory responses by downregulating the NF-κB signaling pathway. In cellular models of inflammation, particularly in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage-like cells and A549 human alveolar epithelial cells, this compound exerts a significant inhibitory effect on key events in NF-κB activation. The primary mechanism of action is the inhibition of the nuclear translocation of the p65 subunit of NF-κB.[1][2][3][4] This sequestration of p65 in the cytoplasm prevents it from binding to DNA and initiating the transcription of pro-inflammatory genes.

The activation of the NF-κB pathway is a critical component of the inflammatory response. In its inactive state, NF-κB dimers, typically composed of p50 and p65 subunits, are held in the cytoplasm by inhibitor of κB (IκB) proteins.[5][6][7] Upon stimulation by pro-inflammatory signals like LPS, a cascade of phosphorylation events leads to the degradation of IκBα, freeing the NF-κB dimer to translocate to the nucleus.[5][8] this compound intervenes in this process, leading to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.[1][3][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various components of the NF-κB pathway and downstream inflammatory markers, as observed in LPS-stimulated A549 and RAW264.7 cells.

Table 1: Effect of this compound on NF-κB p65 Nuclear Translocation in LPS-Stimulated A549 Cells

| Treatment | Concentration (µM) | Relative Nuclear p65 Protein Level (Fold Change vs. Control) |

| Control | - | 1.0 |

| LPS | 5 µg/mL | ~2.5 |

| This compound + LPS | 5 | ~2.0 |

| This compound + LPS | 10 | ~1.5 |

| This compound + LPS | 20 | ~1.2 |

| This compound + LPS | 40 | ~1.0 |

Data are estimations derived from immunoblotting results presented in the source literature.[1][4]

Table 2: Effect of this compound on Pro-inflammatory Cytokine and Enzyme Expression in LPS-Stimulated A549 Cells

| Target Protein | This compound Concentration (µM) | Relative Protein Expression (Fold Change vs. LPS) |

| TNF-α | 20 | Decreased |

| 40 | Significantly Decreased | |

| IL-1β | 20 | Decreased |

| 40 | Significantly Decreased | |

| IL-6 | 20 | Decreased |

| 40 | Significantly Decreased | |

| COX-2 | 20 | Decreased |

| 40 | Significantly Decreased |

Data are qualitative summaries from immunoblotting results.[1]

Table 3: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW264.7 Cells

| Inflammatory Mediator | This compound Concentration (µM) | Inhibition |

| Nitric Oxide (NO) | Non-cytotoxic concentrations | Inhibited |

| Prostaglandin E2 (PGE2) | Non-cytotoxic concentrations | Inhibited |

| iNOS Protein | Non-cytotoxic concentrations | Significantly Reduced |

| COX-2 Protein | Non-cytotoxic concentrations | Significantly Reduced |

Data as reported in the source literature.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature investigating the interaction between this compound and the NF-κB pathway.

Cell Culture and Treatment

-

Cell Lines:

-

A549 (human alveolar epithelial cells)

-

RAW264.7 (murine macrophage-like cells)

-

-

Culture Medium:

-

A549: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

RAW264.7: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Cells are seeded in appropriate culture plates or slides.

-

Cells are pretreated with varying concentrations of this compound (e.g., 5, 10, 20, 40 µM) for 2 hours.

-

Inflammation is induced by treating the cells with lipopolysaccharide (LPS) (e.g., 5 µg/mL for A549 cells) for a specified duration (e.g., 6 hours for protein expression analysis).

-

Immunoblotting (Western Blot)

-

Cell Lysis: Whole-cell lysates and nuclear fractions are prepared from treated and untreated cells.

-

Protein Quantification: Protein concentration is determined using a suitable assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a blocking solution (e.g., 5% skim milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-ERK, p-p38, NF-κB p65, TNF-α, IL-1β, IL-6, COX-2, and loading controls like β-actin or Lamin B).

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software like ImageJ.[4]

Immunofluorescence Assay

-

Cell Seeding: A549 cells are seeded in 4-well culture slides.

-

Treatment: Cells are pretreated with this compound (e.g., 40 µM) for 2 hours, followed by stimulation with LPS for 6 hours.[4]

-

Fixation and Permeabilization: Cells are fixed (e.g., with 4% paraformaldehyde) and permeabilized (e.g., with 0.1% Triton X-100).

-

Blocking: Non-specific binding sites are blocked with a suitable blocking buffer.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody against NF-κB p65.

-

Secondary Antibody Incubation: Cells are washed and incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclear Staining: Cell nuclei are counterstained with a fluorescent nuclear dye (e.g., DAPI).

-

Imaging: Fluorescence images are captured using a fluorescence microscope or a cell imaging system.[4]

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the nuclear translocation of NF-κB.

Experimental Workflow Diagram

Caption: Workflow for studying this compound's effect on NF-κB.

References

- 1. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Phosphorylation of I kappa B alpha precedes but is not sufficient for its dissociation from NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

Gancaonin N's Attenuation of the MAPK Signaling Pathway: A Technical Guide

This technical guide provides an in-depth analysis of the molecular mechanism by which Gancaonin N, a prenylated isoflavone derived from Glycyrrhiza uralensis, modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The information presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compound's anti-inflammatory effects.

This compound has been identified as a potent inhibitor of inflammatory responses.[1][2][3][4] Its mechanism of action involves the downregulation of key inflammatory pathways, including the MAPK and NF-κB signaling cascades.[1][2] This document will focus on the specific effects of this compound on the MAPK pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling events.

Quantitative Data Summary

The anti-inflammatory activity of this compound has been demonstrated in lipopolysaccharide (LPS)-induced A549 human lung adenocarcinoma cells.[1] this compound effectively suppresses the phosphorylation of key MAPK pathway proteins, Extracellular signal-regulated kinase (ERK) and p38, in a dose-dependent manner.[1] The following table summarizes the quantitative effects of this compound on ERK and p38 phosphorylation at various concentrations.

| Treatment Group | Concentration (μM) | Phospho-ERK Inhibition (Relative to LPS control) | Phospho-p38 Inhibition (Relative to LPS control) |

| Control | - | Baseline | Baseline |

| LPS | 5 µg/mL | 100% (Induced Phosphorylation) | 100% (Induced Phosphorylation) |

| This compound + LPS | 10 | Significant Reduction | Significant Reduction |

| This compound + LPS | 20 | Greater Reduction | Greater Reduction |

| This compound + LPS | 40 | Most Effective Suppression | Most Effective Suppression |

Note: The data presented is a qualitative summary based on the described experimental outcomes. The original study should be consulted for specific quantitative values and statistical analysis.[1]

Signaling Pathway Diagrams

The following diagrams illustrate the MAPK signaling pathway in the context of LPS-induced inflammation and the inhibitory action of this compound.

Caption: this compound inhibits LPS-induced MAPK signaling.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature regarding this compound's effect on the MAPK pathway.[1]

1. Cell Culture and Treatment

-

Cell Line: A549 human lung adenocarcinoma cells were used.

-

Culture Conditions: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Pretreatment: Cells were pretreated with this compound at concentrations of 10, 20, and 40 μM for 2 hours.[1]

-

LPS Stimulation: Following pretreatment, cells were stimulated with 5 μg/mL of lipopolysaccharide (LPS) for 6 hours to induce an inflammatory response and activate the MAPK pathway.[2]

2. Western Blotting for MAPK Pathway Proteins

-

Protein Extraction: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The concentration of the extracted proteins was determined using a BCA protein assay kit.

-

Gel Electrophoresis: Equal amounts of protein (typically 20-30 μg) from each sample were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5]

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated p38 (p-p38), and total p38. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) was used as a loading control.

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software, such as ImageJ.[2]

Experimental Workflow

The diagram below outlines the general workflow for investigating the effect of this compound on the MAPK signaling pathway.

Caption: Workflow for analyzing this compound's effect on MAPK.

References

- 1. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. khu.elsevierpure.com [khu.elsevierpure.com]

- 4. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Western blot protocol | Abcam [abcam.com]

Gancaonin N: An In Vitro Technical Overview of its Anti-Inflammatory Effects in Pneumonia Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of Gancaonin N, a prenylated isoflavone derived from Glycyrrhiza uralensis, on cellular models of pneumonia. The data and protocols summarized herein are based on a key study demonstrating its potential as an anti-inflammatory agent. This document details the experimental methodologies, presents quantitative findings in a structured format, and visualizes the implicated signaling pathways and experimental workflows.

Core Findings: Attenuation of Inflammatory Response

This compound has been shown to mitigate the inflammatory cascade in in vitro models of acute pneumonia.[1][2][3][4] The primary mechanism of action involves the downregulation of the NF-κB and MAPK signaling pathways.[1][2][3][5][6] In lipopolysaccharide (LPS)-induced inflammatory responses in RAW264.7 macrophages and A549 lung epithelial cells, this compound effectively reduces the production of key inflammatory mediators.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative results from in vitro studies of this compound on pneumonia models.

Table 1: Effect of this compound on Inflammatory Mediators in LPS-Induced RAW264.7 Macrophages

| Biomarker | This compound Concentration (µM) | Outcome |

| Nitric Oxide (NO) | 5 - 40 | Dose-dependent reduction in production.[2] |

| Prostaglandin E2 (PGE2) | 5 - 40 | Significant reduction in expression.[2] |

| Inducible Nitric Oxide Synthase (iNOS) | 5 - 40 | Significant reduction in protein expression.[2] |

| Cyclooxygenase-2 (COX-2) | 5 - 40 | Significant reduction in protein expression.[2] |

Table 2: Effect of this compound on Pro-Inflammatory Cytokines and COX-2 in LPS-Induced A549 Lung Cells

| Biomarker | This compound Concentration (µM) | Outcome |

| Tumor Necrosis Factor-alpha (TNF-α) | 5 - 40 | Significant reduction in mRNA and protein expression.[1][2] |

| Interleukin-1beta (IL-1β) | 5 - 40 | Significant reduction in mRNA and protein expression.[1][2] |

| Interleukin-6 (IL-6) | 5 - 40 | Significant reduction in mRNA and protein expression.[1][2] |

| Cyclooxygenase-2 (COX-2) | 5 - 40 | Significant reduction in protein expression.[1][2] |

Table 3: Effect of this compound on MAPK and NF-κB Signaling Pathways in LPS-Induced A549 Cells

| Signaling Protein | This compound Concentration (µM) | Outcome |

| Phosphorylated ERK (p-ERK) | 10 - 40 | Inhibition of phosphorylation.[6] |

| Phosphorylated p38 (p-p38) | 10 - 40 | Inhibition of phosphorylation.[2][6] |

| Nuclear NF-κB p65 | Not specified | Inhibition of nuclear translocation.[2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Maintenance

-

RAW264.7 Macrophages and A549 Lung Epithelial Cells: Cells were cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Pneumonia Model Induction

-

RAW264.7 Cells: Inflammation was induced by treating the cells with 1 µg/mL of lipopolysaccharide (LPS).

-

A549 Cells: Inflammation was induced by treating the cells with 5 µg/mL of LPS.

This compound Treatment

-

Pre-treatment: Cells were pre-treated with various concentrations of this compound (5, 10, 20, 40 µM) for 2 hours prior to LPS stimulation.

Cytotoxicity Assay

-

MTT Assay: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to ensure that the observed anti-inflammatory effects were not due to cytotoxicity. This compound did not show cytotoxicity at the tested concentrations.

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The production of NO in the culture medium of RAW264.7 cells was measured using the Griess reagent.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of PGE2, TNF-α, IL-1β, and IL-6 in the cell culture supernatants were quantified using specific ELISA kits.

Gene Expression Analysis

-

Real-Time Polymerase Chain Reaction (RT-PCR): The mRNA expression levels of TNF-α, IL-1β, and IL-6 in A549 cells were determined by RT-PCR.

Protein Expression Analysis

-

Western Blotting: The protein expression levels of iNOS, COX-2, total and phosphorylated forms of ERK and p38, and nuclear and cytosolic NF-κB p65 in cell lysates were analyzed by Western blotting.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways modulated by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Gancaonin N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gancaonin N is a prenylated isoflavone isolated from the roots of Glycyrrhiza uralensis, a plant species commonly known as licorice. Traditional medicine has long utilized licorice for its therapeutic properties, and modern research is increasingly validating the pharmacological potential of its constituent compounds. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its anti-inflammatory and antiproliferative activities. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in in vitro models. Its primary mechanism of action involves the downregulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes.

This compound has been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, including ERK and p38.[1] By doing so, it disrupts the downstream signaling events that lead to the activation of transcription factors. Furthermore, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of this pathway.[1] This inhibition of NF-κB activity further suppresses the expression of inflammatory genes.

Inhibition of Pro-inflammatory Mediators

The inhibitory effects of this compound on the NF-κB and MAPK pathways translate to a significant reduction in the production of various pro-inflammatory mediators. Studies have demonstrated that this compound dose-dependently inhibits the expression and/or production of the following molecules in LPS-stimulated RAW264.7 macrophage and A549 lung carcinoma cells[1][2]:

-

Nitric Oxide (NO): A signaling molecule that, in excess, contributes to inflammation.

-

Prostaglandin E2 (PGE2): A lipid mediator that plays a crucial role in inflammation and pain.

-

Inducible Nitric Oxide Synthase (iNOS): The enzyme responsible for the production of large amounts of NO during inflammation.

-

Cyclooxygenase-2 (COX-2): The enzyme that catalyzes the production of prostaglandins, including PGE2.

-

Tumor Necrosis Factor-alpha (TNF-α): A key pro-inflammatory cytokine.

-

Interleukin-1beta (IL-1β): Another pivotal pro-inflammatory cytokine.

-

Interleukin-6 (IL-6): A cytokine with both pro- and anti-inflammatory roles, but predominantly pro-inflammatory in acute settings.

Table 1: Summary of Anti-inflammatory Effects of this compound

| Target Molecule | Cell Line | Effect | Concentration Range | Reference |

| NO | RAW264.7 | Inhibition of production | 5-40 µM | [1] |

| PGE2 | RAW264.7 | Inhibition of production | 10-40 µM | [1] |

| iNOS | RAW264.7 | Inhibition of protein expression | 5-40 µM | [1] |

| COX-2 | RAW264.7 | Inhibition of protein expression | 20-40 µM | [1] |

| TNF-α | A549 | Inhibition of protein and mRNA expression | 5-40 µM | [1] |

| IL-1β | A549 | Inhibition of protein and mRNA expression | 5-40 µM | [1] |

| IL-6 | A549 | Inhibition of protein and mRNA expression | 5-40 µM | [1] |

Antiproliferative Activity

In addition to its anti-inflammatory properties, this compound has been reported to exhibit antiproliferative activity against human-derived tumor cell lines.[2] While the specific IC50 values and the full spectrum of susceptible cancer cell lines are not yet extensively documented in publicly available literature, this initial finding suggests a potential role for this compound in cancer research and therapy. Further investigation is warranted to elucidate the underlying mechanisms of its antiproliferative effects and to identify specific cancer types that may be sensitive to this compound.

Other Potential Pharmacological Activities

While research has primarily focused on the anti-inflammatory and antiproliferative effects of this compound, its origin from Glycyrrhiza uralensis suggests the possibility of other pharmacological activities. Other compounds from this plant have been shown to possess antioxidant, antiviral, and neuroprotective properties.[2] Future studies are needed to explore whether this compound shares these activities.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pharmacological profile of this compound.

Cell Culture and Treatment

-

Cell Lines: RAW264.7 (murine macrophage) and A549 (human lung carcinoma) cells are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For inflammatory studies, cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 20, 40 µM) for a specified period (e.g., 2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL for RAW264.7, 5 µg/mL for A549).

Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Nitric Oxide (NO) Assay

The Griess assay is a common method for measuring nitrite (NO2-), a stable and quantifiable breakdown product of NO.

-

Collect cell culture supernatants.

-

Mix equal volumes of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Lyse cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a method like the Bradford assay.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block non-specific binding sites on the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-ERK, anti-NF-κB p65).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the mRNA expression levels of specific genes.

-

RNA Extraction: Isolate total RNA from cells.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

PCR Amplification: Amplify the cDNA using gene-specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR machine.

-

Data Analysis: Determine the relative expression of the target gene by normalizing to a housekeeping gene (e.g., GAPDH) using the ΔΔCt method.

Immunofluorescence Staining

Immunofluorescence is used to visualize the subcellular localization of proteins.

-

Cell Seeding: Grow cells on coverslips.

-

Treatment: Treat cells as required.

-

Fixation: Fix the cells with a fixative (e.g., 4% paraformaldehyde).

-

Permeabilization: Permeabilize the cell membranes with a detergent (e.g., Triton X-100).

-

Blocking: Block non-specific binding sites.

-

Primary Antibody Incubation: Incubate with a primary antibody against the protein of interest (e.g., anti-NF-κB p65).

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody.

-

Counterstaining: Stain the nuclei with a fluorescent dye (e.g., DAPI).

-

Imaging: Visualize the cells using a fluorescence microscope.

Conclusion and Future Directions

This compound is a promising natural compound with well-documented anti-inflammatory properties stemming from its ability to inhibit the NF-κB and MAPK signaling pathways. Its reported antiproliferative activity further expands its therapeutic potential. However, to fully realize the clinical utility of this compound, further research is essential. Key future directions include:

-

Quantitative Pharmacological Data: Determination of precise IC50 values for its anti-inflammatory and antiproliferative effects across a broader range of cell lines.

-

Expanded Pharmacological Profiling: Investigation into its potential antioxidant, antiviral, and neuroprotective activities.

-

In Vivo Studies: Evaluation of its efficacy and safety in animal models of inflammatory diseases and cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize its potency and pharmacokinetic properties.

The comprehensive data presented in this technical guide provides a solid foundation for these future investigations, which will be crucial in advancing this compound towards potential clinical applications.

References

- 1. Antiproliferative Activity, Proapoptotic Effect, and Cell Cycle Arrest in Human Cancer Cells of Some Marine Natural Product Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from Glycyrrhiza uralensis Attenuates the Inflammatory Response by Downregulating the NF-κB/MAPK Pathway on an Acute Pneumonia In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

Gancaonin N: A Potential Therapeutic Agent - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gancaonin N is a prenylated isoflavone isolated from the roots of Glycyrrhiza uralensis, a plant species with a long history of use in traditional medicine.[1] As a member of the isoflavonoid class of secondary metabolites, this compound is gaining attention within the scientific community for its potential therapeutic applications. Prenylated flavonoids, in general, have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, which is often attributed to their enhanced lipophilicity and ability to interact with cellular membranes and proteins.[2][3] This guide provides a comprehensive overview of the current research on this compound, with a focus on its anti-inflammatory properties, mechanism of action, and potential for future drug development. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Therapeutic Potential: Anti-inflammatory Effects

The primary therapeutic potential of this compound, as supported by current preclinical research, lies in its potent anti-inflammatory activity. In-vitro studies have demonstrated its efficacy in mitigating inflammatory responses in cell models relevant to acute pneumonia.[1][4]

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][4] In lipopolysaccharide (LPS)-induced inflammatory models, this compound has been shown to inhibit the phosphorylation of key MAPK proteins, namely ERK and p38.[1] This, in turn, prevents the nuclear translocation of the p65 subunit of NF-κB.[1] By inhibiting the activation of these critical signaling cascades, this compound effectively suppresses the expression and production of a range of pro-inflammatory mediators.[1][4]

The inhibitory action of this compound on the NF-κB/MAPK signaling pathway is visually represented in the following diagram:

Figure 1: this compound's inhibition of the NF-κB/MAPK signaling pathway.

Quantitative Data Presentation

The anti-inflammatory effects of this compound have been quantified in several in-vitro assays. The following tables summarize the key findings.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-induced RAW264.7 Macrophages

| Treatment | Concentration (µM) | NO Production (% of LPS control) | PGE2 Production (% of LPS control) | iNOS Protein Expression (% of LPS control) | COX-2 Protein Expression (% of LPS control) |

| Control | - | Not reported | Not reported | Not reported | Not reported |

| LPS (1 µg/mL) | - | 100% | 100% | 100% | 100% |

| This compound + LPS | 5 | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced |

| This compound + LPS | 10 | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced |

| This compound + LPS | 20 | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced |

| This compound + LPS | 40 | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced |

Data are conceptually summarized from the findings of a primary study. The study reported statistically significant, dose-dependent reductions.

Table 2: Effect of this compound on Pro-inflammatory Cytokine and COX-2 Expression in LPS-induced A549 Lung Epithelial Cells

| Treatment | Concentration (µM) | TNF-α mRNA Expression (% of LPS control) | IL-1β mRNA Expression (% of LPS control) | IL-6 mRNA Expression (% of LPS control) | COX-2 Protein Expression (% of LPS control) | TNF-α Protein Expression (% of LPS control) | IL-1β Protein Expression (% of LPS control) | IL-6 Protein Expression (% of LPS control) |

| Control | - | Not reported | Not reported | Not reported | Not reported | Not reported | Not reported | Not reported |

| LPS (5 µg/mL) | - | 100% | 100% | 100% | 100% | 100% | 100% | 100% |

| This compound + LPS | 5 | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced |

| This compound + LPS | 10 | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced |

| This compound + LPS | 20 | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced |

| This compound + LPS | 40 | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced |

Data are conceptually summarized from the findings of a primary study. The study reported statistically significant, dose-dependent reductions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary research on this compound's anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Lines:

-

RAW264.7 (murine macrophage cell line)

-

A549 (human lung carcinoma epithelial cell line)

-

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Cells are seeded in appropriate well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing this compound at various concentrations (5, 10, 20, 40 µM).

-

After a 2-hour pre-incubation with this compound, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL for RAW264.7 cells; 5 µg/mL for A549 cells).

-

Cells are incubated for the desired time period (e.g., 24 hours for cytokine expression analysis).

-

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for the analysis of pro-inflammatory cytokine mRNA expression in A549 cells.

-

RNA Isolation: Total RNA is extracted from treated A549 cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit with random hexamers.

-

Real-Time PCR:

-

The reaction is performed using a SYBR Green master mix on a real-time PCR system.

-